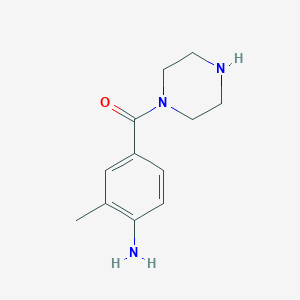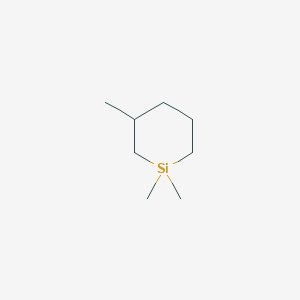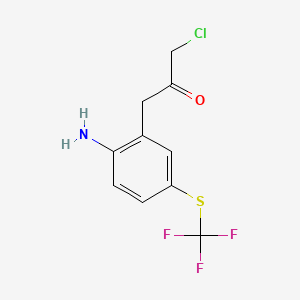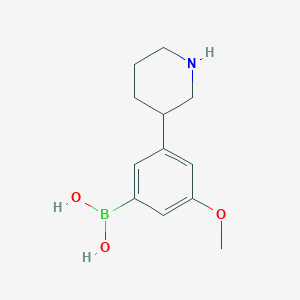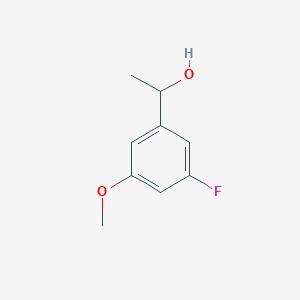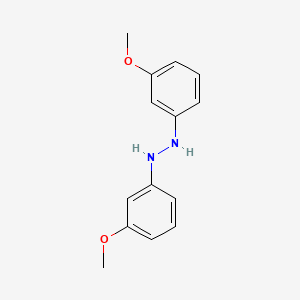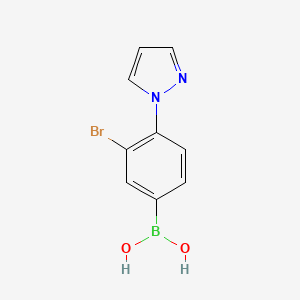
(3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a bromine atom and a pyrazole ring attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 4-(1H-pyrazol-1-yl)phenylboronic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene).
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous or organic solvent.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base or under acidic conditions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Derivatives: Formed from nucleophilic substitution of the bromine atom.
Aplicaciones Científicas De Investigación
(3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including potential inhibitors and therapeutic agents.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: It serves as a probe in biological studies to investigate enzyme functions and interactions.
Catalysis: The compound is employed in catalytic reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Mecanismo De Acción
The mechanism of action of (3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid depends on its application:
In Catalysis: The boronic acid group interacts with the palladium catalyst to form a reactive intermediate, facilitating the coupling reaction.
In Biological Systems: The compound can interact with specific enzymes or proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Pyrazol-1-yl)phenylboronic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester: A derivative with a pinacol ester group, which can be used as a protecting group for the boronic acid.
Uniqueness
(3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both the bromine atom and the boronic acid group, allowing it to participate in a wide range of chemical reactions and making it a versatile building block in organic synthesis.
Propiedades
Fórmula molecular |
C9H8BBrN2O2 |
|---|---|
Peso molecular |
266.89 g/mol |
Nombre IUPAC |
(3-bromo-4-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BBrN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6,14-15H |
Clave InChI |
FJRFQXPEGAYBGA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)N2C=CC=N2)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



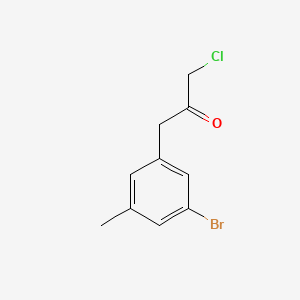
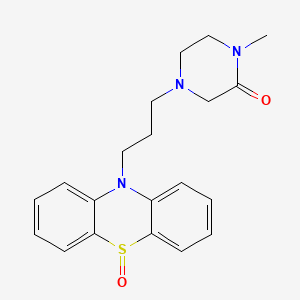
![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)
